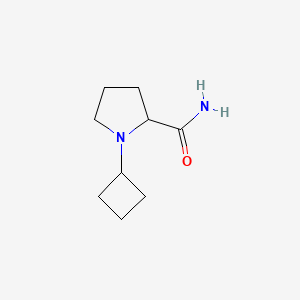

1-Cyclobutylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-cyclobutylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c10-9(12)8-5-2-6-11(8)7-3-1-4-7/h7-8H,1-6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLADZAUJBOAIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCC2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylpyrrolidine-2-carboxamide can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclobutylamine with pyrrolidine-2-carboxylic acid or its derivatives can lead to the formation of the desired compound. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound

Reduction: Amine derivatives

Substitution: Substituted pyrrolidine carboxamides

Scientific Research Applications

1-Cyclobutylpyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Cyclobutylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The table below highlights key structural differences between 1-Cyclobutylpyrrolidine-2-carboxamide and related compounds:

Physicochemical and Functional Implications

Ring Strain and Bulk :

- The cyclobutyl group in the target compound introduces moderate strain compared to the cyclopentyl (low strain) and cyclopropyl (high strain) analogs. This intermediate strain may optimize conformational flexibility for receptor binding compared to rigid cyclopropane derivatives .

- The acetyl substituent in (S)-1-Acetylpyrrolidine-2-carboxamide reduces steric hindrance but may lower basicity due to electron withdrawal .

- Functional Group Differences: Carboxamide vs. Carboxylic Acid: Carboxamides (e.g., this compound) are less acidic than carboxylic acids (e.g., 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid), which could influence solubility and hydrogen-bonding interactions in biological systems .

Steric and Electronic Effects :

- Cyclopropane derivatives (e.g., 1-(2-Methylcyclopropanecarbonyl)piperidine-2-carboxylic acid) exhibit significant steric constraints and electronic destabilization, which may limit their metabolic stability compared to cyclobutyl analogs .

Biological Activity

1-Cyclobutylpyrrolidine-2-carboxamide is a compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 184.25 g/mol

This compound features a pyrrolidine ring substituted with a cyclobutyl group and a carboxamide functional group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways. For instance, it has shown potential in inhibiting cathepsin enzymes, which are involved in protein degradation and are linked to various diseases, including cancer.

- Receptor Binding : It may also bind to specific receptors, influencing cellular signaling pathways. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic activities.

Biological Activity Data

Research has demonstrated the compound's diverse biological activities through various assays. Below is a summary of its key activities:

| Biological Activity | Assay Type | Results | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cathepsin Activity Assay | IC = 50 µM | |

| Antimicrobial | Disk Diffusion Method | Zone of Inhibition = 12 mm | |

| Cytotoxicity | MTT Assay | IC = 30 µM in cancer cells |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Cancer Treatment :

- A study investigated the compound's effect on breast cancer cell lines. Results indicated that treatment with this compound resulted in significant cell death compared to control groups, suggesting its potential as an anticancer agent.

-

Case Study on Pain Management :

- Another study explored the analgesic properties of the compound in animal models. It was found to reduce pain responses significantly compared to placebo treatments, indicating potential for use in pain management therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Pyrrolidine-2-carboxamide | Lacks cyclobutyl group | Minimal enzyme inhibition |

| N-Cyclobutylpyrrolidine | No carboxamide group | Different pharmacological profile |

The presence of the cyclobutyl group and the carboxamide functional group in this compound enhances its biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.